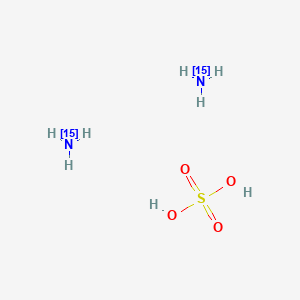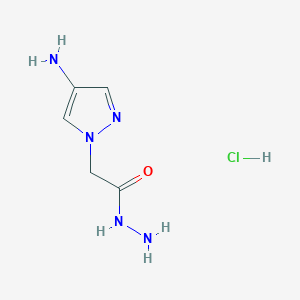
Ammoniumsulfat-15N2
Übersicht
Beschreibung
Ammonium-15N2 sulfate is a stable isotopic compound that contains nitrogen-15, a non-radioactive isotope of nitrogen. This compound is widely used in scientific research due to its unique properties and applications in various fields, including agriculture, biology, and environmental science.
Wissenschaftliche Forschungsanwendungen
Ammonium-15N2 sulfate has numerous applications in scientific research:
Quantitative Protein Expression Profiling: It is used in metabolic labeling to quantify protein expression levels.
Metabolomic Analyses: It helps identify the number of nitrogen atoms in metabolites and confirm their biological origin.
Agronomic Research: It is used to determine the nitrogen absorption efficiency of plants, such as coffee plants.
Agriculture Research: It serves as a marker to identify digestibility sites in animal cattle.
Vorbereitungsmethoden
Ammonium-15N2 sulfate can be synthesized through the reaction of ammonia enriched with nitrogen-15 and sulfuric acid. The general reaction is as follows:
2NH3+H2SO4→(NH4)2SO4
In this reaction, ammonia (NH3) reacts with sulfuric acid (H2SO4) to produce ammonium sulfate. For industrial production, the process involves the use of isotopically enriched ammonia, which is reacted with sulfuric acid under controlled conditions to yield ammonium-15N2 sulfate .
Analyse Chemischer Reaktionen
Ammonium-15N2 sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce nitrogen oxides.
Reduction: It can be reduced to produce ammonia.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
The mechanism of action of ammonium-15N2 sulfate involves its incorporation into biological systems where it acts as a source of nitrogen. In metabolic studies, it is used to trace nitrogen pathways and understand nitrogen metabolism. The nitrogen-15 isotope allows for precise tracking and quantification of nitrogen in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Ammonium-15N2 sulfate is unique due to its isotopic enrichment with nitrogen-15. Similar compounds include:
Ammonium sulfate: The non-isotopically enriched form, commonly used as a fertilizer.
Ammonium-15N sulfate: Contains a single nitrogen-15 isotope.
Ammonium-15N2 nitrate: Another nitrogen-15 enriched compound used in similar research applications.
Ammonium-15N2 sulfate stands out due to its dual nitrogen-15 enrichment, making it particularly useful for detailed nitrogen tracing studies in various scientific fields.
Eigenschaften
IUPAC Name |
azane;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i2*1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBIHQBYMNNAN-ISOLYIDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH3].[15NH3].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693922 | |
| Record name | Sulfuric acid--(~15~N)ammonia (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43086-58-4 | |
| Record name | Sulfuric acid--(~15~N)ammonia (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)

![2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1374545.png)


![3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374550.png)
![2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374552.png)
![3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374553.png)
![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)
![4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride](/img/structure/B1374557.png)

![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)
![3-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride](/img/structure/B1374561.png)
